molecular formula C18H24O2 B14521360 Ethyl (5-phenylcyclooct-4-en-1-yl)acetate CAS No. 62702-27-6

Ethyl (5-phenylcyclooct-4-en-1-yl)acetate

Cat. No.: B14521360
CAS No.: 62702-27-6
M. Wt: 272.4 g/mol
InChI Key: RVWFILYNUDVFCL-UHFFFAOYSA-N
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Description

Ethyl (5-phenylcyclooct-4-en-1-yl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various applications, including fragrances, flavors, and solvents. This particular compound features a cyclooctene ring with a phenyl group and an ethyl acetate moiety, making it a unique and interesting molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-phenylcyclooct-4-en-1-yl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

R-COOH+C2H5OHR-COOC2H5+H2O\text{R-COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{R-COOC}_2\text{H}_5 + \text{H}_2\text{O} R-COOH+C2​H5​OH→R-COOC2​H5​+H2​O

where R represents the 5-phenylcyclooct-4-en-1-yl group. Common acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This helps in shifting the equilibrium towards the ester formation by removing water, a byproduct of the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-phenylcyclooct-4-en-1-yl)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Transesterification: The ester can react with another alcohol to form a different ester.

    Aminolysis: Reaction with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Transesterification: Catalysts like sodium methoxide or sulfuric acid.

    Aminolysis: Amines such as ammonia or primary amines.

Major Products

    Hydrolysis: 5-phenylcyclooct-4-en-1-ylacetic acid and ethanol.

    Reduction: 5-phenylcyclooct-4-en-1-ylmethanol.

    Transesterification: Different esters depending on the alcohol used.

    Aminolysis: Amides derived from the ester and the amine.

Scientific Research Applications

Ethyl (5-phenylcyclooct-4-en-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (5-phenylcyclooct-4-en-1-yl)acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent.

    Methyl butanoate: Known for its fruity aroma and used in flavorings.

    Propyl ethanoate: Used in perfumes and flavorings

Uniqueness

Ethyl (5-phenylcyclooct-4-en-1-yl)acetate is unique due to its cyclooctene ring structure with a phenyl group, which imparts distinct chemical and physical properties compared to simpler esters. This structural complexity makes it an interesting compound for research and industrial applications .

Properties

CAS No.

62702-27-6

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

ethyl 2-(5-phenylcyclooct-4-en-1-yl)acetate

InChI

InChI=1S/C18H24O2/c1-2-20-18(19)14-15-8-6-12-17(13-7-9-15)16-10-4-3-5-11-16/h3-5,10-12,15H,2,6-9,13-14H2,1H3

InChI Key

RVWFILYNUDVFCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCCC(=CCC1)C2=CC=CC=C2

Origin of Product

United States

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